

3-(2-Cyclohexylethyl)piperidine molecular weight and formula

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Compound of Interest

Compound Name: 3-(2-Cyclohexylethyl)piperidine

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In-Depth Technical Guide: 3-(2-Cyclohexylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **3-(2-Cyclohexylethyl)piperidine**. Due to the limited publicly available research on this specific molecule, this document also presents a broader context by including representative experimental workflows and signaling pathways commonly associated with the piperidine class of compounds, which are pivotal in modern drug discovery.^{[1][2][3][4]}

Core Compound Data: 3-(2-Cyclohexylethyl)piperidine

The fundamental molecular characteristics of **3-(2-Cyclohexylethyl)piperidine** are summarized below. This data is essential for any experimental design, from dosage calculations to analytical method development.

Property	Value	Citation
Molecular Formula	C13H25N	[5]
Molecular Weight	195.34 g/mol	[5]
CAS Number	1220036-46-3	[5]

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals.[1][4][6] Its six-membered heterocyclic structure can be readily functionalized, allowing for precise control over a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[4]

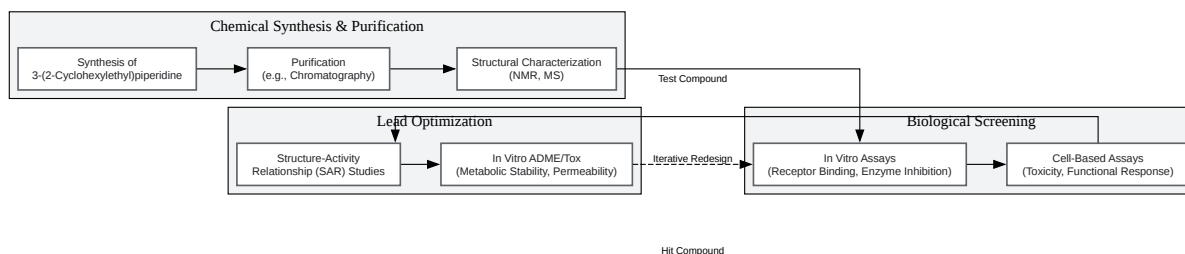
Piperidine derivatives are integral to over twenty classes of pharmaceuticals, with applications spanning a wide range of therapeutic areas, including:[1][3]

- Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics feature a piperidine core.[7][8]
- Oncology: Compounds containing this scaffold have been developed as potent anti-cancer agents.[7]
- Infectious Diseases: The piperidine structure is found in various antimicrobial and antiviral drugs.[9]
- Alzheimer's Disease: Donepezil, a key medication for Alzheimer's, is a well-known piperidine derivative.[2][7]

Given the versatility of the piperidine scaffold, a novel compound like **3-(2-Cyclohexylethyl)piperidine** would typically be subjected to a rigorous screening process to determine its biological activity and therapeutic potential.

Representative Experimental Workflow for a Novel Piperidine Derivative

While specific experimental protocols for **3-(2-Cyclohexylethyl)piperidine** are not documented in the literature, a standard workflow for evaluating a new chemical entity from this class would follow a logical progression from synthesis to biological characterization. The following diagram illustrates a typical research and development pathway.



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A typical experimental workflow for a novel piperidine compound.

Methodology for Key Stages:

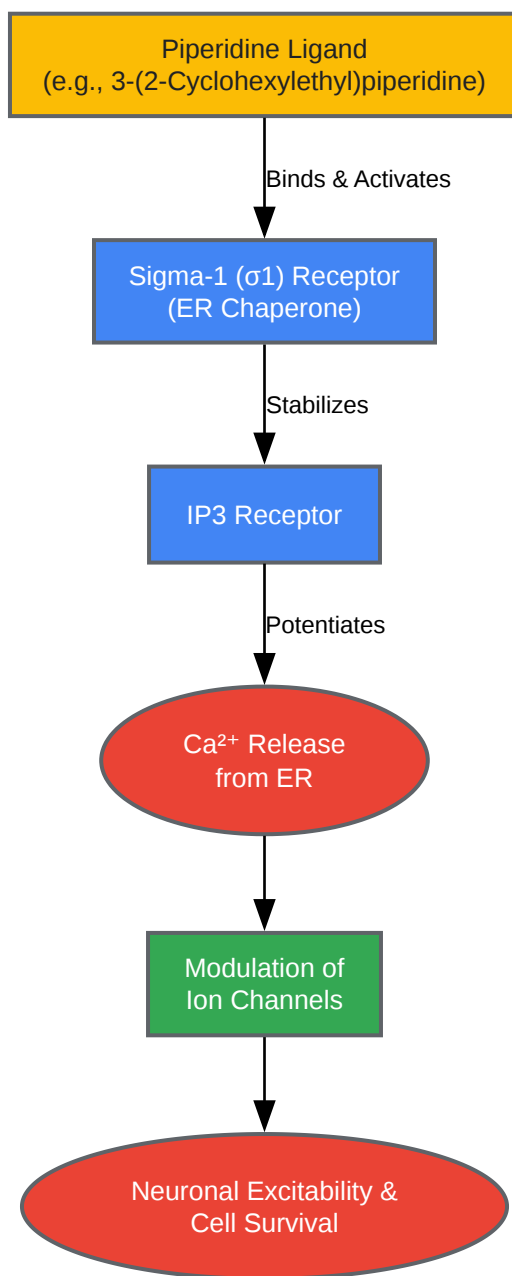
- **Chemical Synthesis and Characterization:** The compound would first be synthesized, often through multi-step organic reactions.[1][6] Following synthesis, purification via methods like column chromatography is essential. The final, pure compound's identity and structure are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
- **In Vitro Biological Screening:** The purified compound is tested against a panel of biological targets. For piperidine derivatives, this often includes G-protein coupled receptors (GPCRs), ion channels, and enzymes relevant to CNS or metabolic diseases.[8] Radioligand binding

assays or fluorescence-based assays are common methods to determine binding affinity and inhibitory concentrations (IC₅₀).

- **Cell-Based Functional Assays:** If the compound shows promising activity in in vitro tests (a "hit"), it progresses to cell-based assays. These experiments assess the compound's effect on living cells, determining its functional activity (e.g., as an agonist or antagonist) and evaluating its cytotoxicity (e.g., using an MTT assay).
- **Lead Optimization:** Promising hits undergo iterative chemical modification to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). This process, guided by Structure-Activity Relationship (SAR) studies, aims to develop a "lead" compound suitable for further preclinical development.^[4]

Representative Signaling Pathway: Sigma Receptor Modulation

Many neurologically active piperidine derivatives are known to interact with sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.^[10] A compound like **3-(2-Cyclohexylethyl)piperidine** could potentially act as a ligand for these receptors. The diagram below illustrates a simplified, hypothetical signaling pathway involving sigma-1 (σ_1) receptor activation.



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Hypothetical signaling via the Sigma-1 receptor by a piperidine ligand.

Pathway Description:

- Binding and Activation: A piperidine ligand binds to the sigma-1 (σ1) receptor, which is located at the endoplasmic reticulum (ER).

- **Chaperone Activity:** The $\sigma 1$ receptor acts as a molecular chaperone. Upon ligand binding, it can dissociate from its partner proteins and interact with other targets, such as the Inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane.
- **Calcium Mobilization:** The interaction between the activated $\sigma 1$ receptor and IP3R potentiates the release of calcium ions (Ca^{2+}) from the ER into the cytoplasm.
- **Downstream Effects:** This increase in intracellular Ca^{2+} can modulate the activity of various other ion channels on the plasma membrane and influence a cascade of downstream signaling events.
- **Cellular Response:** The net result of this pathway can be the regulation of neuronal excitability, synaptic plasticity, and cell survival, making sigma receptors a compelling target for therapeutic intervention in CNS disorders.

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